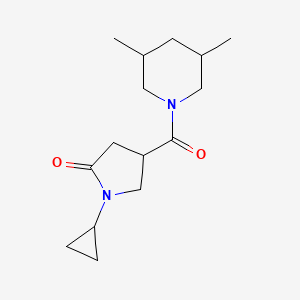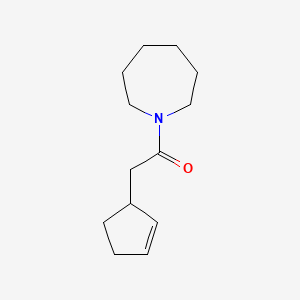
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity in recent years as a recreational drug. However, the focus of
Mecanismo De Acción
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone involves the activation of the serotonin 2A receptor, which leads to changes in the activity of neurons in the brain. This results in altered perception, mood, and cognition. Additionally, 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone has been shown to have agonistic effects on other serotonin receptors, including 5-HT1A and 5-HT2B.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone are complex and not fully understood. However, studies have shown that it can increase levels of dopamine, norepinephrine, and cortisol in the brain, which are associated with increased arousal and stress response. Additionally, 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone has been shown to increase heart rate and blood pressure, which can be potentially dangerous in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the use of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone in lab experiments is limited by its potential for toxicity and the lack of knowledge regarding its long-term effects.
Direcciones Futuras
Future research on 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone should focus on further understanding its mechanism of action and potential therapeutic uses. Additionally, studies are needed to determine the long-term effects of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone and its potential for toxicity. Finally, investigations into the development of safer and more effective psychedelic drugs should be pursued.
In conclusion, 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone is a synthetic psychedelic drug that has potential therapeutic uses and is a useful tool for studying the serotonin 2A receptor. However, its use is limited by its potential for toxicity and the lack of knowledge regarding its long-term effects. Further research is needed to fully understand the biochemical and physiological effects of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone involves the reaction of 2,5-dimethoxyphenethylamine with cyclopentadiene and ethyl chloroacetate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone has been studied extensively in scientific research for its potential therapeutic effects. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This has led to investigations into the use of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone as a potential treatment for mental health disorders such as depression, anxiety, and PTSD.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-14-7-9-15(10-8-14)13(16)11-12-5-3-4-6-12/h3,5,12H,2,4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFRMWHZUHZLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)




![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
